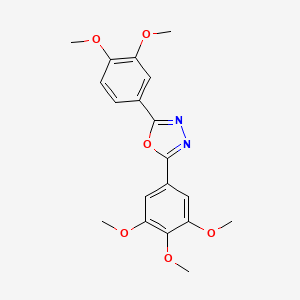

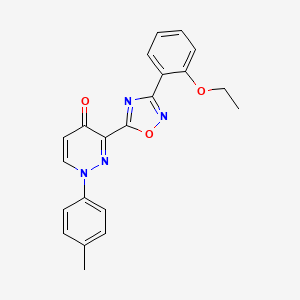

2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

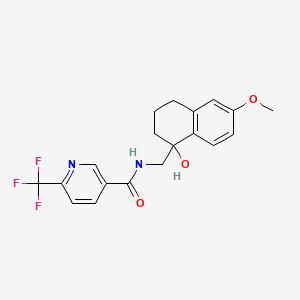

The compound “2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” is a complex organic molecule that contains two phenyl rings, one with two methoxy groups and the other with three methoxy groups, connected by a 1,3,4-oxadiazole ring. The presence of the methoxy groups and the oxadiazole ring suggests that this compound might have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the connectivity of the bonds. The presence of the oxadiazole ring, a heterocyclic ring containing two oxygen atoms and a nitrogen atom, could impart unique electronic and steric properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-donating methoxy groups and the electron-withdrawing oxadiazole ring. These functional groups could potentially make the molecule reactive towards electrophiles and nucleophiles, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy groups could increase the compound’s solubility in organic solvents, while the oxadiazole ring could contribute to its stability and rigidity .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

- 1,3,4-Oxadiazole derivatives, including those with a dimethoxyphenyl substituent, have demonstrated significant anticancer properties. For instance, certain derivatives displayed notable activity against breast cancer cell lines (Polkam et al., 2021).

- Another study reported that compounds structurally related to 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole showed promising anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

Antimicrobial Properties

- Certain 1,3,4-oxadiazole derivatives, including those with dimethoxyphenyl groups, have exhibited significant antimicrobial activity. One study highlighted that some of these compounds showed potential activity comparable to commercial antibiotics (Mohana, 2013).

- Another research found that certain derivatives effectively inhibited the growth of pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021).

Antifungal Activities

- Some 1,3,4-oxadiazole derivatives with trimethoxyphenyl groups were found to be effective fungicides. Research demonstrated that these compounds could inhibit the growth of various fungi, showing potential for agricultural applications (Chen et al., 2007).

Synthesis Methods and Environmental Considerations

- The synthesis of these compounds often involves eco-friendly and efficient methodologies. For example, a study described a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles using hydrazides and 1,1-dichloro-2-nitroethene in water, emphasizing energy efficiency and the avoidance of catalysts (Zhu et al., 2015).

Inhibitory Actions on Enzymes and Receptors

- Certain 1,3,4-oxadiazole derivatives, including those with a trimethoxyphenyl moiety, have shown inhibitory actions against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurological disorders like dementia (Pflégr et al., 2022).

Spectral Luminescent Properties

- These compounds also exhibit unique spectral luminescent properties, making them interesting for applications in material science and optical technologies. A study highlighted their high quantum yield luminescence in polar and nonpolar solvents (Mikhailov et al., 2018).

Zukünftige Richtungen

The study of complex organic molecules like “2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic methodology. Future research could focus on exploring its synthesis, properties, and potential applications .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c1-22-13-7-6-11(8-14(13)23-2)18-20-21-19(27-18)12-9-15(24-3)17(26-5)16(10-12)25-4/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDCKVSJIPPTLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)

![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)

![N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide](/img/structure/B2366851.png)